4-Ethynyl-1,3-dimethyl-1H-pyrazole
Description
4-Ethynyl-1,3-dimethyl-1H-pyrazole is a useful research compound. Its molecular formula is C7H8N2 and its molecular weight is 120.15 g/mol. The purity is usually 95%.
The exact mass of the compound 1H-Pyrazole, 4-ethynyl-1,3-dimethyl- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action
Target of Action
Pyrazole derivatives are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Mode of Action
It is known that pyrazole derivatives interact with their targets to exert their effects .
Biochemical Pathways
Pyrazole derivatives are known to affect various biochemical pathways, leading to their diverse pharmacological effects .
Result of Action
Pyrazole derivatives are known for their diverse pharmacological effects .
Biochemical Analysis
Biochemical Properties
1H-Pyrazole, 4-ethynyl-1,3-dimethyl- plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for drug metabolism . The interaction with these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction. Additionally, 1H-Pyrazole, 4-ethynyl-1,3-dimethyl- can bind to certain receptors, modulating their activity and influencing downstream signaling pathways .
Cellular Effects
The effects of 1H-Pyrazole, 4-ethynyl-1,3-dimethyl- on cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of kinases and phosphatases, which are key regulators of cell signaling . By altering the phosphorylation status of various proteins, 1H-Pyrazole, 4-ethynyl-1,3-dimethyl- can impact processes such as cell growth, differentiation, and apoptosis . Furthermore, it can affect the expression of genes involved in metabolic pathways, thereby influencing cellular metabolism .
Molecular Mechanism
At the molecular level, 1H-Pyrazole, 4-ethynyl-1,3-dimethyl- exerts its effects through several mechanisms. It can bind to the active sites of enzymes, either inhibiting or activating their activity . For instance, its interaction with cytochrome P450 enzymes can lead to the inhibition of these enzymes, affecting the metabolism of various substrates . Additionally, 1H-Pyrazole, 4-ethynyl-1,3-dimethyl- can influence gene expression by interacting with transcription factors and other regulatory proteins . These interactions can lead to changes in the transcriptional activity of specific genes, thereby modulating cellular functions .
Temporal Effects in Laboratory Settings
The effects of 1H-Pyrazole, 4-ethynyl-1,3-dimethyl- can change over time in laboratory settings. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light and air . The degradation products can have different biological activities, which can complicate the interpretation of experimental results . Long-term studies have shown that prolonged exposure to 1H-Pyrazole, 4-ethynyl-1,3-dimethyl- can lead to changes in cellular function, including alterations in cell growth and metabolism .
Dosage Effects in Animal Models
The effects of 1H-Pyrazole, 4-ethynyl-1,3-dimethyl- vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as enhancing metabolic activity and improving cellular function . At high doses, it can be toxic, leading to adverse effects such as liver damage and oxidative stress . The threshold for these effects can vary depending on the species and the specific experimental conditions .
Metabolic Pathways
1H-Pyrazole, 4-ethynyl-1,3-dimethyl- is involved in several metabolic pathways. It can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can have different biological activities, which can contribute to the overall effects of the compound . Additionally, 1H-Pyrazole, 4-ethynyl-1,3-dimethyl- can influence the activity of other metabolic enzymes, thereby affecting metabolic flux and metabolite levels .
Transport and Distribution
Within cells and tissues, 1H-Pyrazole, 4-ethynyl-1,3-dimethyl- is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, which facilitate its movement across cellular membranes . The localization and accumulation of this compound can vary depending on the specific cell type and the experimental conditions . These factors can influence the overall activity and function of 1H-Pyrazole, 4-ethynyl-1,3-dimethyl- within the biological system .
Subcellular Localization
The subcellular localization of 1H-Pyrazole, 4-ethynyl-1,3-dimethyl- can affect its activity and function. This compound can be targeted to specific compartments or organelles within the cell, depending on the presence of targeting signals or post-translational modifications . For example, it can accumulate in the mitochondria, where it can influence mitochondrial function and energy metabolism . The specific localization can also affect the interactions of 1H-Pyrazole, 4-ethynyl-1,3-dimethyl- with other biomolecules, thereby modulating its overall biological activity .
Properties
IUPAC Name |
4-ethynyl-1,3-dimethylpyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2/c1-4-7-5-9(3)8-6(7)2/h1,5H,2-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEQRCEZDXARLDX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1C#C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50486012 | |
Record name | 1H-Pyrazole, 4-ethynyl-1,3-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50486012 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61514-53-2 | |
Record name | 1H-Pyrazole, 4-ethynyl-1,3-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50486012 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-ethynyl-1,3-dimethyl-1H-pyrazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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